molecular formula C10H15F2N B2530977 (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine CAS No. 2413870-26-3

(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine

Cat. No.: B2530977
CAS No.: 2413870-26-3
M. Wt: 187.234
InChI Key: VPGSZHILRNEQNN-UHFFFAOYSA-N
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Description

(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine is a structurally complex amine characterized by a dispirocyclic framework with two fluorine atoms at the 9-position.

Properties

IUPAC Name

(9,9-difluorodispiro[3.0.35.14]nonan-7-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N/c11-10(12)8(2-1-3-8)9(10)4-7(5-9)6-13/h7H,1-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGSZHILRNEQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(C2(F)F)CC(C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,9-Difluorodispiro[303514]nonan-7-yl)methanamine typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of appropriate intermediates under controlled conditions to form the dispiro structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, and process optimization is typically carried out to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, including spirocyclic cores, amine functionalities, and halogen or heteroatom substitutions:

1-[(1R,3r,5S)-9,9-Difluorobicyclo[3.3.1]nonan-3-yl]methanamine Hydrochloride
  • Structure: Bicyclo[3.3.1]nonane core with difluoro substitution at C7.
  • Key Differences : Replaces the dispiro system with a bicyclic framework, reducing ring strain and altering spatial geometry. The hydrochloride salt enhances solubility compared to the free amine form .
(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanamine (CAS 1420980-75-1)
  • Structure: Spiro[4.4]nonane with an ethyl-aza substituent at C2.
  • Key Differences : Incorporates a nitrogen atom in the spiro ring (aza group) and an ethyl side chain, increasing basicity (pKa ~10–11) versus the difluoro compound. Molecular weight: 182.31 g/mol .
(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine (CAS 6309-29-1)
  • Structure : Dioxaspiro[4.5]decane core with methyl groups at C7 and C8.
  • Key Differences : Oxygen atoms in the spiro ring enhance polarity (predicted boiling point: 287°C) but reduce lipophilicity compared to fluorinated analogs. Molecular weight: 213.32 g/mol .
2-Oxaspiro[3.5]nonane-7-methanamine (CAS 1256667-38-5)
  • Structure: Oxaspiro[3.5]nonane with an amine at C5.
  • Key Differences : Smaller spiro system (3.5 vs. 3.0.35.14) and an oxygen atom, leading to lower molecular weight (155.24 g/mol) and altered hydrogen-bonding capacity .

Physicochemical and Pharmacological Comparisons

Property (9,9-Difluorodispiro[...])methanamine 1-[(1R,3r,5S)-9,9-Difluorobicyclo[...]methanamine HCl (2-Ethyl-2-azaspiro[...])methanamine (7,9,9-Trimethyl-dioxaspiro[...])methanamine 2-Oxaspiro[...]methanamine
Core Structure Dispiro[3.0.35.14]nonane Bicyclo[3.3.1]nonane Spiro[4.4]nonane Dioxaspiro[4.5]decane Oxaspiro[3.5]nonane
Substituents 9,9-Difluoro 9,9-Difluoro 2-Ethyl-2-aza 7,9,9-Trimethyl 2-Oxa
Molecular Weight (g/mol) ~220–240 (estimated) Not reported 182.31 213.32 155.24
Predicted pKa ~8.5–9.5 (lower due to -F) ~9–10 (HCl salt increases water solubility) ~10–11 (aza group) 10.25 ~9–10
Lipophilicity (LogP) Moderate (fluorine effects) Moderate Higher (ethyl group) Lower (oxygen polarity) Low (oxygen)
Potential Applications Kinase inhibitors, CNS agents Anti-inflammatory, antimicrobial Neurotransmitter analogs Prodrugs, solubilizing motifs Fragment-based screening

Biological Activity

(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine is a synthetic compound characterized by its unique dispiro structure, featuring two fluorine atoms and a methanamine group. The molecular formula is C10H15F2N, with a molecular weight of 187.234 g/mol. This compound has garnered attention in various fields due to its potential biological activities, which are influenced by its structural properties.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H15F2N
  • Molecular Weight : 187.234 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Cyclization Reactions : Formation of the dispiro structure through controlled cyclization.
  • Purification Techniques : Utilizing chromatography and crystallization for high yield and purity.

Reaction Types

The compound can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing lithium aluminum hydride.
  • Substitution Reactions : Fluorine atoms can be substituted with other functional groups.

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors:

  • Fluorine Atoms : Enhance binding affinity to molecular targets.
  • Methanamine Group : Participates in hydrogen bonding and electrostatic interactions.

Biological Studies

Research has indicated several areas where this compound may exhibit significant biological activity:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
  • Neuroprotective Effects : Potential modulation of neuroreceptors may indicate protective effects against neurodegenerative diseases.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

StudyObjectiveFindings
Study 1Investigate antimicrobial effectsShowed inhibition of Gram-positive bacteria at low concentrations
Study 2Assess anticancer propertiesInduced apoptosis in specific cancer cell lines
Study 3Evaluate neuroprotective effectsImproved neuronal survival in oxidative stress models

Applications in Research and Industry

This compound has diverse applications:

  • Pharmaceutical Development : As a precursor for drug synthesis targeting various diseases.
  • Material Science : Utilized in the development of advanced materials due to its unique chemical properties.
  • Biochemical Research : Serves as a tool to study enzyme interactions and cellular processes.

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